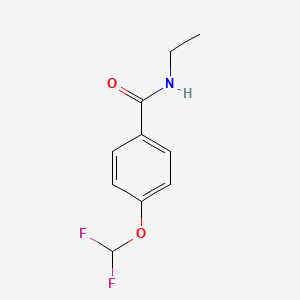
1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride is a chemical compound with the molecular formula C18H22N2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological effects, including mood modulation and cognitive enhancement .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-((4-Methoxyphenyl)(phenyl)methyl)piperazinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H23ClN2O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20;/h2-10,18-19H,11-14H2,1H3;1H |
InChI Key |
MEYWWWDAUFNTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)
